molecular formula C16H17NO2 B335473 N-(4-ethylphenyl)-2-phenoxyacetamide

N-(4-ethylphenyl)-2-phenoxyacetamide

Cat. No.: B335473
M. Wt: 255.31 g/mol
InChI Key: KLGYXBCRIJOBGE-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-phenoxyacetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone with an ethyl group para-substituted on the phenyl ring. This compound belongs to a broader class of N-aryl-2-phenoxyacetamides, which are studied for their diverse pharmacological and agrochemical applications. The ethyl group at the para position likely influences lipophilicity and metabolic stability, critical factors in drug design .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C16H17NO2/c1-2-13-8-10-14(11-9-13)17-16(18)12-19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

KLGYXBCRIJOBGE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Observed Activity/Use Reference
N-(4-Ethylphenyl)-2-phenoxyacetamide 4-ethylphenyl, phenoxyacetamide ~269.34* Not explicitly reported -
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide 4-bromophenyl, ethyl linkage 348.22 Cytotoxic, anti-inflammatory
N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide Thiazole ring, 3,5-dinitrophenyl ~375.33* Herbicidal activity
2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide Ethoxy, formyl, fluorophenyl 317.32 Intermediate in organic synthesis
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Triazole-thioether, pyridinyl 438.59 Mitochondrial Ca²⁺ regulation

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The presence of bromo (Br) or nitro (NO₂) groups enhances cytotoxicity and herbicidal activity by increasing electrophilicity and target binding affinity . Hydrophobic Groups: Ethyl or tert-butyl substituents improve membrane permeability, as seen in anti-inflammatory derivatives . Heterocyclic Modifications: Thiazole or triazole rings (e.g., in VUAA1) introduce steric and electronic effects critical for mitochondrial Ca²⁺ modulation .

Pharmacological vs. Agrochemical Applications: Anti-inflammatory Derivatives: N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide showed comparable efficacy to standard drugs like diclofenac, likely due to Br enhancing COX-2 inhibition . Herbicidal Derivatives: The 3,5-dinitrophenyl-thiazole analog disrupts plant cell division, a mechanism absent in simpler phenylacetamides .

Crystallographic and Stability Data

  • Intramolecular Interactions : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit C—H···O hydrogen bonding, stabilizing their crystal lattices and influencing solubility .
  • Thermal Stability : Sulfur-containing derivatives (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) show higher thermal stability due to sulfonyl group rigidity .

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